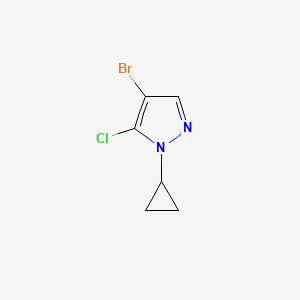

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole

Description

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is a halogenated pyrazole derivative featuring a cyclopropyl substituent at the N1 position and bromo/chloro groups at the C4 and C5 positions, respectively.

- Molecular Formula: Likely C₆H₅BrClN₂ (inferred from analogs like 4-Bromo-5-(5-chloro-2-thienyl)-1H-pyrazole, C₇H₄BrClN₂S ).

- Applications: Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity, such as kinase inhibition or antimicrobial properties .

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

4-bromo-5-chloro-1-cyclopropylpyrazole |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3-9-10(6(5)8)4-1-2-4/h3-4H,1-2H2 |

InChI Key |

MORMUHYPFKDJJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=C(C=N2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dichloropyrazole with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activities, including antimicrobial and anti-inflammatory properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares 4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole (target) with structurally related compounds:

Key Observations :

- Halogen Position : Bromo at C4 and chloro at C5 (target) differ from analogs like 4-Bromo-3-(4-chlorophenyl)-pyrazole, where Cl is on an aryl ring. This positional variance impacts electronic distribution and steric interactions .

- Cyclopropyl vs.

- Thermal Stability : Analogs with sulfonamide groups (e.g., compound 17 ) exhibit higher melting points (~129–130°C) due to hydrogen bonding, whereas purely hydrocarbon-substituted pyrazoles may have lower thermal stability.

Spectroscopic and Reactivity Trends

- IR Spectroscopy : Compounds with carbonyl groups (e.g., C=O in compound 17 ) show strong absorption near 1670 cm⁻¹, absent in the target compound. The target’s IR spectrum would instead highlight N-H stretches (~3250 cm⁻¹) and C-Br/C-Cl vibrations (~500–800 cm⁻¹).

- 1H-NMR : Cyclopropyl protons typically resonate as multiplets in the δ 1.0–2.5 ppm range (e.g., δ 1.09 in compound 16 ). In contrast, aryl-substituted pyrazoles exhibit aromatic protons near δ 7.0–8.0 ppm .

- Reactivity : The electron-withdrawing Br and Cl groups may direct electrophilic substitution to the C3 position, while the cyclopropyl group could stabilize adjacent charges via conjugation.

Biological Activity

4-Bromo-5-chloro-1-cyclopropyl-1H-pyrazole is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This pyrazole derivative has been investigated for its potential therapeutic applications, particularly in the fields of oncology and neuroinflammation. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of bromine and chlorine substituents is notable, as these halogens often enhance the biological activity of organic compounds.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. The compound has shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of BRAF(V600E) |

| A549 (Lung Cancer) | 12 | EGFR pathway inhibition |

| HCT116 (Colon Cancer) | 10 | Telomerase activity suppression |

These findings suggest that the compound's structure allows it to interact effectively with key oncogenic proteins.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It has demonstrated the ability to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in conditions such as neuroinflammation.

Case Study: Neuroinflammation

In a study examining the effects on neuroinflammatory conditions, the compound was found to reduce levels of TNF-alpha and IL-6 in cultured microglial cells. This indicates its potential utility in treating neurodegenerative diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of halogen atoms, such as bromine and chlorine, enhances lipophilicity and molecular interactions with target proteins.

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased potency against tumor cells |

| Chlorine | Enhanced anti-inflammatory response |

| Cyclopropyl group | Improved selectivity for target kinases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.